molecular formula C7H13NO3 B015583 Methyl Morpholinoacetate CAS No. 35855-10-8

Methyl Morpholinoacetate

Cat. No.: B015583
CAS No.: 35855-10-8
M. Wt: 159.18 g/mol
InChI Key: LTMOFXOWXXOMEZ-UHFFFAOYSA-N
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Description

Methyl Morpholinoacetate is a chemical compound with the molecular formula C7H13NO3. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen and one oxygen atom. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Morpholinoacetate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl Morpholinoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl Morpholinoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl Morpholinoacetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • Methyl 2-morpholinoacetate
  • Methyl 4-morpholineacetate
  • N-Morpholinoacetic acid methyl ester

Comparison: Methyl Morpholinoacetate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity. For instance, its morpholine ring can provide enhanced solubility and better interaction with biological targets .

Biological Activity

Methyl Morpholinoacetate (MMA) is a chemical compound recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a morpholino group and various substituents, contribute to its potential as a pharmaceutical agent. This article explores the biological activity of MMA, focusing on its mechanisms of action, cytotoxicity against cancer cells, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 293.36 g/mol

The structure includes a morpholino ring, which enhances solubility and interaction with biological targets, making it a valuable scaffold in drug design.

MMA exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : MMA can act as an inhibitor or activator of specific enzymes involved in various metabolic pathways. This modulation can influence cellular processes critical for drug efficacy.
  • Receptor Interaction : Studies have revealed that MMA derivatives can selectively bind to certain receptors, such as the CB2 cannabinoid receptor, demonstrating significant selectivity and potential therapeutic applications .

Cytotoxicity Studies

Research has demonstrated that MMA and its derivatives exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

CompoundCell LineIC50 (μM)Notes
This compoundColo20512.94Effective against doxorubicin-sensitive cells
This compoundColo3204.87Effective against doxorubicin-resistant cells
Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetateColo2052.05High potency; selective for cancer cells
Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetateMRC-5 (normal fibroblast)No toxicity observedIndicates selectivity towards tumor cells

These results indicate that MMA derivatives possess significant anticancer properties while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of MMA in various biological contexts:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that MMA derivatives exhibited significant cytotoxicity with IC50 values ranging from 12 to 21 μM against tested cancer cell lines. Notably, compounds with the morpholine moiety showed enhanced activity due to their structural properties .
  • Selective CB2 Receptor Agonism : Research indicated that substituting phenolic groups with this compound led to compounds that were 500-fold selective agonists for the CB2 receptor. This selectivity suggests potential applications in pain management and anti-inflammatory therapies .
  • Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of MMA derivatives have revealed that specific modifications to the morpholino and phenoxy groups can significantly alter biological activity, guiding future drug design efforts .

Properties

IUPAC Name

methyl 2-morpholin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMOFXOWXXOMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361465
Record name Methyl Morpholinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35855-10-8
Record name Methyl Morpholinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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